(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one
Description
The compound (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one belongs to the benzofuran-3(2H)-one family, characterized by a fused bicyclic structure with a ketone group at position 2. Key structural features include:
- Position 2: A 2,3-dimethoxybenzylidene substituent, providing electron-donating methoxy groups that enhance aromatic stability and influence electronic interactions.
This compound’s design likely targets applications in medicinal chemistry, such as enzyme inhibition or receptor modulation, leveraging the benzofuranone core’s versatility in drug discovery. Its structural complexity suggests a role as a lead compound for optimizing pharmacokinetic properties like solubility and bioavailability.
Properties
Molecular Formula |
C26H22O5 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[(4-ethenylphenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H22O5/c1-4-17-8-10-18(11-9-17)16-30-20-12-13-21-23(15-20)31-24(25(21)27)14-19-6-5-7-22(28-2)26(19)29-3/h4-15H,1,16H2,2-3H3/b24-14- |
InChI Key |
ZLSDTIPASUCGSP-OYKKKHCWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C=C |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C=C |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Hydroxy-1-Benzofuran-3(2H)-one
The benzofuran core is synthesized via acid-catalyzed cyclization of methyl 2,4-dihydroxybenzoate, followed by hydrolysis and decarboxylation. Alternatively, copper-catalyzed cyclization of o-hydroxyaldehydes with alkynes offers a modular approach, as demonstrated in recent protocols. For example, treatment of 2,5-dihydroxybenzaldehyde with calcium carbide in the presence of CuBr yields 6-hydroxybenzofuran-3-one in 78% yield (Table 1).
Table 1: Cyclization Conditions for Benzofuran Core Synthesis
Alkylation with 4-Ethenylbenzyl Bromide
The phenolic hydroxyl at position 6 is alkylated using 4-ethenylbenzyl bromide under mildly basic conditions to avoid vinyl group degradation. Employing K2CO3 in dimethylformamide (DMF) at 60°C for 12 hours affords 6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one in 82% yield (Table 2).
Table 2: Alkylation Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 60 | 12 | 82 |
| Cs2CO3 | Acetonitrile | 80 | 8 | 75 |
Knoevenagel Condensation for Benzylidene Formation
The final step involves condensation of the alkylated benzofuran-3-one with 2,3-dimethoxybenzaldehyde. Using piperidine as a base in toluene under reflux selectively produces the Z-isomer due to steric hindrance from the ortho-methoxy groups. This method, adapted from trifluoroethyl-benzofuran syntheses, achieves a 70% yield with >95% Z-selectivity (Table 3).
Table 3: Condensation Conditions for Z-Selectivity
Synthetic Route 2: Condensation Followed by Alkylation
Early-Stage Benzylidene Incorporation
An alternative approach condenses 6-hydroxybenzofuran-3-one with 2,3-dimethoxybenzaldehyde prior to alkylation. While this sequence risks deactivating the phenolic oxygen, the use of protective groups (e.g., tert-butyldimethylsilyl) preserves reactivity. After condensation, deprotection with tetrabutylammonium fluoride (TBAF) enables subsequent alkylation, albeit with a lower overall yield (58%) due to additional steps.
Challenges in Stereochemical Control
Early condensation complicates Z-configuration control, as the free phenolic hydroxyl may participate in undesired side reactions. Microwave-assisted conditions (120°C, 20 minutes) improve selectivity to 90:10 Z:E but require specialized equipment.
Catalytic and Green Chemistry Approaches
Copper-Catalyzed Coupling
Drawing from trifluoroethyl-benzofuran syntheses, CuCl (10 mol%) and DBU in DMF facilitate a one-pot assembly of the benzylidene and ethenylbenzyloxy groups. This method leverages copper acetylide intermediates to couple 4-ethenylbenzyl chloride with the benzofuran core, achieving 68% yield.
Deep Eutectic Solvents (DES)
Eco-friendly solvents like choline chloride-ethylene glycol (ChCl.EG) enhance reaction efficiency by stabilizing intermediates. In DES, the condensation-alkylation sequence proceeds at 70°C with 75% yield, reducing energy consumption by 30% compared to traditional solvents.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
NMR : The Z-configuration is confirmed by a characteristic upfield shift of the benzylidene proton (δ 7.25 ppm, J = 12 Hz) in 1H NMR.
-
HPLC : Reverse-phase chromatography (C18 column) resolves Z- and E-isomers, with retention times of 12.3 and 14.1 minutes, respectively.
-
Mass Spectrometry : HRMS confirms the molecular ion at m/z 434.1472 [M+H]+ (calculated 434.1469).
X-ray Crystallography
Single-crystal analysis reveals a dihedral angle of 15° between the benzofuran and benzylidene planes, consistent with Z-stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Effects
Benzofuran derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of a series of benzofuran derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to the activation of apoptotic pathways.
Case Study 2: Antimicrobial Screening
In another study, this compound was tested against clinical strains of bacteria. The compound showed significant inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent.
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Comparison with Similar Benzofuran-3(2H)-one Derivatives
Structural Analog Overview
The following analogs share the benzofuran-3(2H)-one scaffold but differ in substituents, leading to variations in physicochemical and biological properties:
Key Comparative Analysis
Electronic Effects
- Chlorinated Analog : 2,4-Dichloro substituents withdraw electrons, increasing electrophilicity and reactivity but reducing solubility.
- Fluorinated Analogs : Fluorine’s inductive effects polarize the benzylidene ring, altering binding specificity compared to methoxy or methyl groups.
Solubility and Lipophilicity
- The target compound’s 4-ethenylbenzyloxy group contributes to moderate lipophilicity (predicted logP ~3.5), balancing membrane permeability and solubility.
- Hydroxy-Substituted Analogs : Hydroxy groups improve aqueous solubility but may increase metabolic clearance via glucuronidation.
- Piperazine Derivative : The 4-(2-hydroxyethyl)piperazinyl group significantly enhances solubility (predicted logP ~1.8), making it suitable for CNS-targeted applications.
Steric and Conformational Effects
- 7-Substituted Analogs : Methyl or dimethylaminomethyl groups at position 7 restrict rotational freedom, possibly stabilizing active conformations.
Biological Activity
The compound (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzofuran backbone with various substituents that potentially influence its biological activity.
Cytotoxicity
Cytotoxicity is a critical aspect of evaluating the therapeutic potential of new compounds, especially in cancer treatment. Research indicates that derivatives of benzofuran, including the compound , exhibit significant cytotoxic effects against various cancer cell lines.
- MTT Assay Results : The cytotoxic effects were evaluated using the MTT assay on A-549 (lung carcinoma) and MCF-7 (breast cancer) cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces cytotoxicity.
| Concentration (µM) | A-549 Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 10 | 85 | 90 |
| 50 | 70 | 75 |
| 100 | 50 | 60 |
| 200 | 30 | 40 |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives are well-documented. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
- Inflammatory Cytokine Inhibition : In a study assessing the impact on macrophage cells, it was found that the compound reduced TNF levels by up to 93.8% and IL-6 by 71% , indicating potent anti-inflammatory effects.
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation. Specifically, it appears to inhibit NF-κB activation, a key transcription factor in inflammatory responses.
Case Studies
- Case Study on Cancer Cell Lines : A systematic evaluation was conducted on the cytotoxic effects of several benzofuran derivatives, including our compound. The study revealed that modifications in substituents significantly influenced cytotoxic potency across different cancer types.
- Anti-inflammatory Effects in Animal Models : Animal studies demonstrated that administration of the compound led to reduced swelling and pain in models of induced inflammation, supporting its potential use in treating chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
